molecular formula C14H16N2O3S B5674828 cyclohexyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

cyclohexyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B5674828
M. Wt: 292.36 g/mol
InChI Key: QOZSGXJAXZWMTC-UHFFFAOYSA-N
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Description

Cyclohexyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. The structure features a 5-methyl substituent at position 5, a 4-oxo group, and a cyclohexyl ester moiety at position 4.

Thieno[2,3-d]pyrimidines are synthesized via cyclocondensation reactions, often involving 6-aminouracils or functionalized thiophene precursors. For example, ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (CAS 17417-67-3), a structurally analogous compound, is synthesized by refluxing formamide and acetic acid with a thiophene precursor, yielding a pale yellow solid with a high melting point (246–248°C) . The cyclohexyl ester variant likely follows a similar synthetic pathway, substituting ethanol with cyclohexanol during esterification.

Properties

IUPAC Name

cyclohexyl 5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-8-10-12(17)15-7-16-13(10)20-11(8)14(18)19-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZSGXJAXZWMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)OC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of cyclohexyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These effects are mediated through the inhibition of key proteins such as ATF4 and NF-kB .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Thieno[2,3-d]pyrimidine derivatives vary significantly in physical properties depending on substituents. Key comparisons include:

Compound Name Substituents (Position 6) Melting Point (°C) Molecular Weight Key References
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Ethyl ester 246–248 238.26
Methyl 4-(4-methylsulfonylanilino)thieno[2,3-d]pyrimidine-6-carboxylate Methyl ester Not reported 339.35
5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid Carboxylic acid Not reported 210.21
Cyclohexyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Cyclohexyl ester Not reported 292.36* Inferred

*Calculated based on molecular formula C₁₃H₁₆N₂O₃S.

  • Melting Points: Ethyl and methyl esters exhibit higher melting points (e.g., 246–248°C for ethyl vs. 173–175°C for ethyl derivatives with arylthiourea groups ).
  • Solubility : Cyclohexyl’s lipophilic nature likely enhances solubility in organic solvents but reduces aqueous solubility compared to methyl or ethyl esters.

Spectral Data

  • 1H NMR : Ethyl esters show signals for the methyl group at δ 2.68–2.75 ppm and carboxamide NH at δ 9.67–10.61 ppm . Cyclohexyl protons would appear as complex multiplets (δ 1.4–2.0 ppm), distinct from ethyl’s triplet (δ 1.2–1.4 ppm).
  • IR : Strong carbonyl stretches (~1700 cm⁻¹) confirm ester and ketone functionalities .

Biological Activity

Cyclohexyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and molecular interactions based on diverse research findings.

  • Molecular Formula : C14H16N2O3S
  • Molecular Weight : 292.35 g/mol
  • SMILES : O=C(OC1CCCCC1)C2=C(C)C3=C(N=CNC3=O)S2
  • InChI Key : QOZSGXJAXZWMTC-UHFFFAOYSA-N

This compound is a member of the thieno[2,3-d]pyrimidine family, which has been associated with various pharmacological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Its activity was evaluated against a range of pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 μM
Escherichia coli0.21 μM
Candida spp.Moderate activity
Micrococcus luteusSelective action

The compound exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with an MIC value of 0.21 μM, indicating strong antibacterial properties comparable to established antibiotics like ciprofloxacin .

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The MTT assay results demonstrated moderate cytotoxicity against HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cells.

Table 2: Cytotoxicity Results

Cell LineIC50 (μM)
HaCat25.0
Balb/c 3T330.5

These findings suggest that while the compound has antimicrobial activity, its safety profile requires further investigation to ascertain its therapeutic index.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in bacterial resistance mechanisms.

Key Findings:

  • The compound showed strong binding affinity to DNA gyrase and MurD enzyme.
  • Binding energies were comparable to those of ciprofloxacin, indicating potential as a lead compound for antibiotic development.

The interactions were characterized by multiple hydrogen bonds and hydrophobic interactions that stabilize the binding conformation within the active sites .

Case Studies and Applications

Several case studies have explored the application of this compound in drug development:

  • Antimicrobial Agents : The promising activity against resistant strains of bacteria positions this compound as a candidate for new antimicrobial therapies.
  • Cancer Research : Due to its cytotoxic properties, further exploration into its use as an anticancer agent is warranted.

Q & A

Q. What synthetic routes are commonly employed to prepare cyclohexyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate?

The synthesis typically involves two key steps:

  • Step 1 : Hydrolysis of the ethyl ester precursor (e.g., ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate) to the carboxylic acid using alkaline conditions (3-fold excess NaOH in aqueous medium at 100°C) .
  • Step 2 : Esterification with cyclohexanol using coupling reagents. While direct esterification may face low reactivity, peptide-coupling reagents like 1,1’-carbonyldiimidazole (CDI) in dimethylformamide (DMF) are effective. CDI activates the carboxylic acid to form an imidazolide intermediate, which reacts with cyclohexanol under mild conditions (room temperature, 10–15 minutes) .
  • Yield Optimization : One-pot procedures and solvent dehydration (e.g., using zeolites in DMF) improve efficiency and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Key signals include:
  • Thieno[2,3-d]pyrimidine methyl group at ~2.68–2.75 ppm.
  • Cyclohexyl protons as multiplet signals in the 1.2–2.1 ppm range (integration varies with substituents).
  • Amide NH (if present) at 8.69–8.78 ppm as a triplet .
    • 13C NMR : The carbonyl group (C=O) resonates at ~165–170 ppm, while the ester carbonyl appears at ~160–165 ppm. Cyclohexyl carbons are observed at 20–30 ppm (CH2) and ~25 ppm (quaternary carbons) .
    • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks), while fragmentation patterns validate structural motifs .

Q. What in vitro models are used to evaluate the antimicrobial activity of this compound?

  • Agar Well Diffusion : Screens broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative strains (e.g., Pseudomonas aeruginosa). Zones of inhibition are measured and compared to reference antibiotics .
  • Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution following CLSI guidelines. Active derivatives typically show MIC values <50 µg/mL against S. aureus and B. subtilis but reduced efficacy against P. aeruginosa .

Advanced Research Questions

Q. How can researchers optimize coupling reaction yields for cyclohexyl ester synthesis?

  • Reagent Stoichiometry : Use 1.2 equivalents of CDI relative to the carboxylic acid to ensure complete activation .
  • Solvent Selection : DMF enhances solubility of intermediates and facilitates one-pot reactions. Pre-drying solvents with molecular sieves minimizes side reactions .
  • Temperature Control : Reactions performed at 25–40°C prevent decomposition of heat-sensitive intermediates.
  • Workup Strategies : Precipitation by water dilution followed by recrystallization (e.g., from ethanol/water mixtures) improves purity (>95%) .

Q. How to resolve discrepancies between in silico docking predictions and experimental antimicrobial results?

  • Case Study : Docking studies targeting P. aeruginosa TrmD showed favorable binding scores for N-benzyl carboxamides, but experimental MIC values were modest. Potential reasons include:
  • Conformational Flexibility : Ligands may adopt suboptimal poses in vivo due to protein dynamics not captured in rigid docking .
  • Membrane Permeability : The cyclohexyl ester’s lipophilicity might limit cellular uptake, reducing observed activity despite target affinity.
    • Mitigation Strategies :
  • Perform molecular dynamics (MD) simulations to assess binding stability.
  • Modify ester groups to balance lipophilicity (e.g., introduce polar substituents on the cyclohexyl ring) .

Q. What structure-activity relationship (SAR) insights guide modifications of the cyclohexyl ester moiety?

  • Ester Group Impact :
  • Ethyl vs. Cyclohexyl : Ethyl esters (e.g., ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate) exhibit lower antimicrobial activity compared to bulkier esters, suggesting enhanced lipophilicity improves membrane penetration .
  • Substituent Effects : Para-substituted benzyl esters (e.g., 4-methyl or 4-methoxy) show higher activity than unsubstituted analogs, indicating electronic and steric factors modulate target interactions .
    • Synthetic Modifications :
  • Replace cyclohexyl with bioisosteres (e.g., adamantyl) to enhance metabolic stability.
  • Introduce heteroatoms (e.g., oxygen in the cyclohexyl ring) to improve aqueous solubility without compromising activity .

Data Contradiction Analysis

  • Example : Docking predicts strong TrmD inhibition, but MIC values for P. aeruginosa remain high.
    • Hypothesis : The compound may act via off-target mechanisms (e.g., disrupting membrane integrity) not modeled in docking.
    • Validation : Conduct transcriptomic profiling or proteomic analysis to identify alternative targets .

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